molecular formula C14H17Cl2N3O3 B12228908 4-(3,5-Dichloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine

4-(3,5-Dichloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12228908
M. Wt: 346.2 g/mol
InChI Key: FXWAAQMHAJDCIH-UHFFFAOYSA-N
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Description

4-(3,5-Dichloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with two chlorine atoms and a morpholine ring, which is a six-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3,5-dichloropyridine, is reacted with appropriate reagents to introduce functional groups that will later react with morpholine.

    Coupling with Morpholine: The pyridine intermediate is then coupled with morpholine under specific conditions, such as the presence of a base and a solvent like dichloromethane or ethanol.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-(3,5-Dichloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dichloropyridin-2-yl)-2-(morpholine-4-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-(3,5-Dichloropyridin-2-yl)-2-(morpholine-4-carbonyl)thiomorpholine: Similar structure but with a thiomorpholine ring containing sulfur.

Uniqueness

4-(3,5-Dichloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both a pyridine ring and a morpholine ring, which confer specific chemical and biological properties. Its dichlorinated pyridine ring allows for further functionalization, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C14H17Cl2N3O3

Molecular Weight

346.2 g/mol

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H17Cl2N3O3/c15-10-7-11(16)13(17-8-10)19-3-6-22-12(9-19)14(20)18-1-4-21-5-2-18/h7-8,12H,1-6,9H2

InChI Key

FXWAAQMHAJDCIH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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